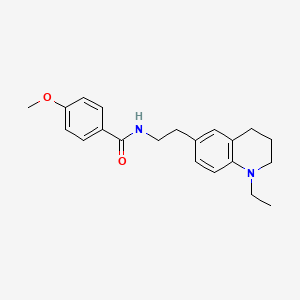

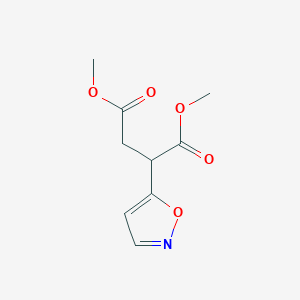

Dimethyl 2-(5-isoxazolyl)succinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 2-(5-isoxazolyl)succinate is a chemical compound with the molecular formula C9H11NO5 . It is used in scientific research due to its diverse applications and acts as a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules.

Synthesis Analysis

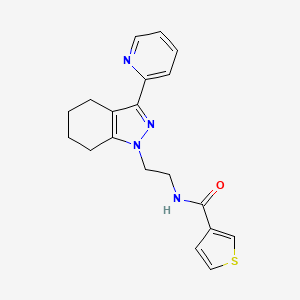

The synthesis of dimethyl succinate has been analyzed and the process design is presented in a paper . The process analysis and design are based on experimental data (kinetics), information from open literature, and mathematical models and computer programs for process simulation and evaluation . Reactive distillation and a tubular reactor followed by separation of components from the reaction mixture were considered and evaluated .Molecular Structure Analysis

The molecular structure of Dimethyl 2-(5-isoxazolyl)succinate is represented by the formula C9H11NO5 . It has a molecular weight of 213.19 .Chemical Reactions Analysis

The esterification of succinic acid to form dimethyl succinate has been analyzed . The process analysis and design are based on experimental data (kinetics), information from open literature, and mathematical models and computer programs for process simulation and evaluation .Aplicaciones Científicas De Investigación

- The presence of hydroxyl and methoxy groups on the terminal aryl moieties of 3,5-bis(styryl)isoxazoles has been found to enhance antioxidant activity . Researchers have investigated the potential of this compound as an antioxidant, which could be valuable for protecting cells from oxidative stress.

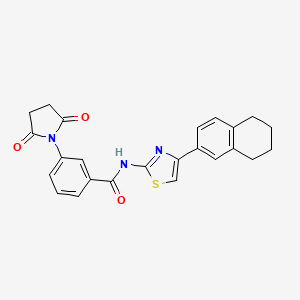

- Koufaki et al. synthesized a series of 2-isoxazolyl or 5-isoxazolyl chromans with the aim of discovering neuroprotective agents. These compounds were designed to have lower cytotoxicity while maintaining neuroprotective activity . The exploration of 5-isoxazolyl dimethyl succinate in neuroprotection could have implications for treating neurodegenerative diseases.

- Isoxazole derivatives, including 5-isoxazolyl dimethyl succinate, have shown promise as anticancer agents. Their unique chemical structure and biological activities make them attractive candidates for further investigation in cancer therapy .

- Researchers have explored the antimicrobial potential of isoxazole derivatives, including 5-isoxazolyl dimethyl succinate. These compounds may exhibit activity against bacteria, fungi, and other pathogens .

- Isoxazoles have been investigated for their antiviral properties. While specific studies on 5-isoxazolyl dimethyl succinate are limited, its isoxazole framework suggests potential antiviral effects .

- Isoxazole derivatives have been studied as immunosuppressants. Although more research is needed, the immunosuppressive activity of 5-isoxazolyl dimethyl succinate could be relevant in transplantation medicine or autoimmune disorders .

Antioxidant Activity

Neuroprotective Agents

Anticancer Properties

Antimicrobial Applications

Antiviral Activity

Immunosuppressive Effects

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Dimethyl 2-(5-isoxazolyl)succinate is a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules, making it instrumental in drug discovery and development. It is available for purchase from various chemical suppliers , indicating its ongoing use in scientific research.

Propiedades

IUPAC Name |

dimethyl 2-(1,2-oxazol-5-yl)butanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-13-8(11)5-6(9(12)14-2)7-3-4-10-15-7/h3-4,6H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCVSZUKZLXGCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=NO1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(5-isoxazolyl)succinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,3-Dimethyl-2-oxobutyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2794645.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2794646.png)

![1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid](/img/structure/B2794652.png)

![N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrochloride](/img/structure/B2794658.png)